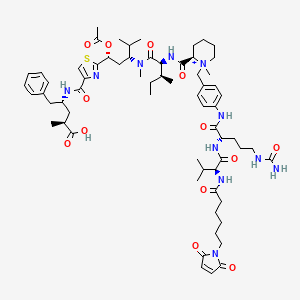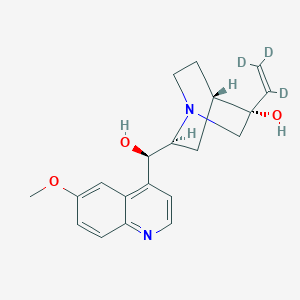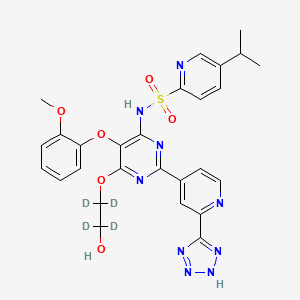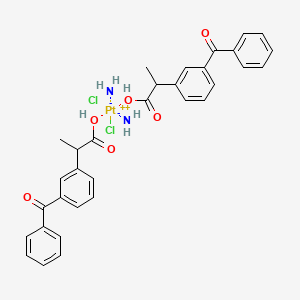
PI3K/Hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PI3K/Hdac-IN-1 is a dual inhibitor that targets both phosphoinositide 3-kinase and histone deacetylase. This compound has shown significant potential in cancer therapy due to its ability to inhibit two critical pathways involved in tumor growth and survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
PI3K/Hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
PI3K/Hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and histone deacetylase pathways.
Biology: Employed in cell biology studies to investigate the effects of dual inhibition on cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including hematologic malignancies and solid tumors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting phosphoinositide 3-kinase and histone deacetylase pathways
Wirkmechanismus
PI3K/Hdac-IN-1 exerts its effects by simultaneously inhibiting phosphoinositide 3-kinase and histone deacetylase. This dual inhibition disrupts critical signaling pathways involved in cell growth, survival, and proliferation. The compound targets the catalytic subunit of phosphoinositide 3-kinase, preventing the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate. Additionally, it inhibits histone deacetylase, leading to hyperacetylation of histones and altered gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BEBT-908: A dual-targeting inhibitor that promotes immunogenic ferroptosis and enhances cancer immunotherapy.
Uniqueness
PI3K/Hdac-IN-1 is unique due to its potent inhibition of both phosphoinositide 3-kinase and histone deacetylase, making it a promising candidate for combination therapies in cancer treatment. Its ability to target multiple pathways simultaneously provides a synergistic effect, enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C22H25FN4O4 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
7-[6-(5-fluoro-6-methoxypyridin-3-yl)-4-methylquinazolin-8-yl]oxy-N-hydroxyheptanamide |
InChI |
InChI=1S/C22H25FN4O4/c1-14-17-9-15(16-10-18(23)22(30-2)24-12-16)11-19(21(17)26-13-25-14)31-8-6-4-3-5-7-20(28)27-29/h9-13,29H,3-8H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
BQKQDMVFQZHPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCC(=O)NO)C3=CC(=C(N=C3)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)

![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)



